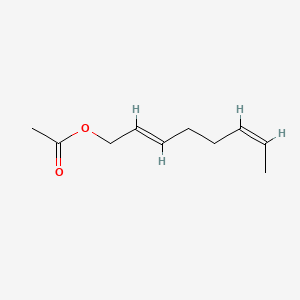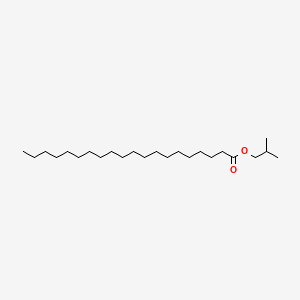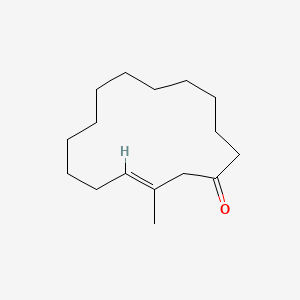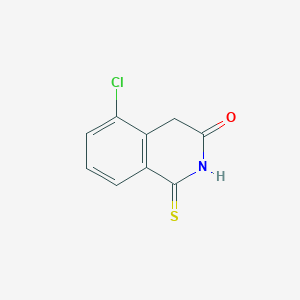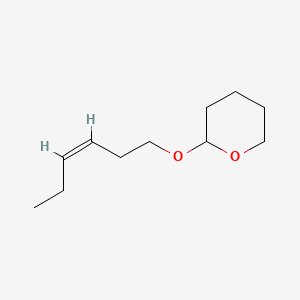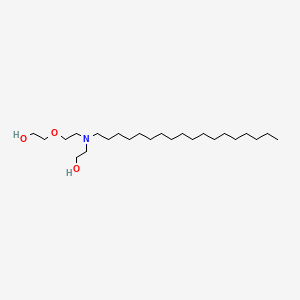
PEG-3 stearamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEG-3 stearamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a non-ionic surfactant. It is a derivative of stearylamine, ethoxylated with three units of ethylene oxide. This compound is known for its excellent emulsifying, dispersing, solubilizing, antistatic, lubricating, anticorrosive, and antirust properties .
Méthodes De Préparation
PEG-3 stearamine is synthesized by reacting octadecylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired degree of ethoxylation. Industrial production methods involve the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the formation of the desired product .
Analyse Des Réactions Chimiques
PEG-3 stearamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amines.
Substitution: It can undergo substitution reactions where the ethoxylated groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. .
Applications De Recherche Scientifique
PEG-3 stearamine has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifying agent in various chemical formulations.
Biology: It serves as a dispersing agent in biological assays and experiments.
Medicine: this compound is used in pharmaceutical formulations for its solubilizing properties.
Industry: It is employed as an antistatic agent, corrosion inhibitor, and lubricant in various industrial processes .
Mécanisme D'action
The mechanism of action of PEG-3 stearamine involves its interaction with molecular targets through its hydrophilic and hydrophobic regions. The ethoxylated groups provide hydrophilicity, allowing it to interact with water molecules, while the stearamine backbone provides hydrophobicity, enabling it to interact with non-polar substances. This dual nature allows this compound to effectively reduce surface tension, stabilize emulsions, and enhance solubility .
Comparaison Avec Des Composés Similaires
PEG-3 stearamine can be compared with other ethoxylated amines, such as:
PEG-2 stearamine: Similar structure but with two ethylene oxide units, offering slightly different solubility and emulsifying properties.
PEG-4 stearamine: Contains four ethylene oxide units, providing enhanced solubility and emulsifying capabilities.
PEG-3 oleylamine: Similar ethoxylation but with an oleylamine backbone, offering different hydrophobic interactions. This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications
Propriétés
Numéro CAS |
61670-56-2 |
|---|---|
Formule moléculaire |
C24H51NO3 |
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)ethyl-octadecylamino]ethanol |
InChI |
InChI=1S/C24H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26)20-23-28-24-22-27/h26-27H,2-24H2,1H3 |
Clé InChI |
ODBCUKKSMRQNCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCO)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


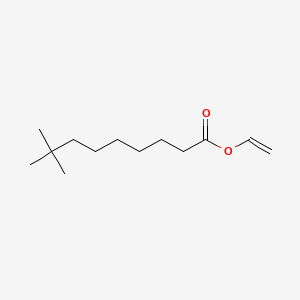


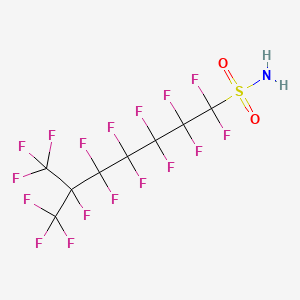
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
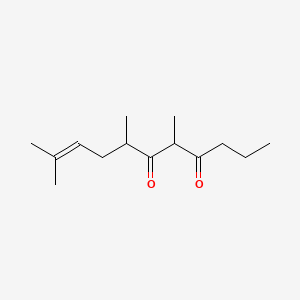
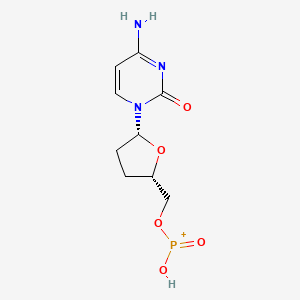
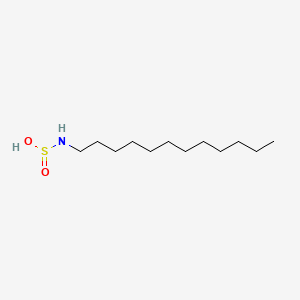
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
